Vecuronium Bromide

cardiovascular stability hemodynamics aminosteroid comparison

Vecuronium Bromide is the hemodynamically neutral aminosteroid NMBA for high-risk cardiac R&D. Unlike rocuronium (10–15% MAP/HR rise) or atracurium (52-fold greater histamine release), it maintains cardiovascular stability—critical for CABG, valve replacement, and low-EF models. Its 25–40 min clinical duration and 10–14 min recovery index optimize case turnover; neostigmine reversal sensitivity (ED50 29.1 µg/kg) enables predictable recovery. Procure ≥98% purity for analytical method validation, reference standard development, and pharmacological studies.

Molecular Formula C34H57BrN2O4
Molecular Weight 637.7 g/mol
CAS No. 50700-72-6
Cat. No. B1682834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVecuronium Bromide
CAS50700-72-6
SynonymsBromide, Vecuronium
Citrate, Vecuronium
Hydrobromide, Vecuronium
Hydrochloride, Vecuronium
Maleate, Vecuronium
NC 45
NC-45
NC45
Norcuron
ORG NC 45
ORG NC45
ORG-NC 45
ORG-NC-45
ORG-NC45
ORGNC 45
ORGNC45
Phosphate, Vecuronium
Vecuronium
Vecuronium Bromide
Vecuronium Bromide, Quaternary Ion
Vecuronium Citrate
Vecuronium Hydrobromide
Vecuronium Hydrochloride
Vecuronium Maleate
Vecuronium Phosphate
Molecular FormulaC34H57BrN2O4
Molecular Weight637.7 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C
InChIInChI=1S/C34H57N2O4.BrH/c1-23(37)39-31-20-25-12-13-26-27(34(25,4)22-29(31)35-16-8-6-9-17-35)14-15-33(3)28(26)21-30(32(33)40-24(2)38)36(5)18-10-7-11-19-36;/h25-32H,6-22H2,1-5H3;1H/q+1;/p-1/t25-,26+,27-,28-,29-,30-,31-,32-,33-,34-;/m0./s1
InChIKeyVEPSYABRBFXYIB-PWXDFCLTSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white crystalline powder
Solubility1.86e-05 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Vecuronium Bromide (CAS 50700-72-6) Procurement Guide: Intermediate-Acting Aminosteroid Neuromuscular Blocker


Vecuronium Bromide (CAS 50700-72-6) is a non-depolarizing aminosteroid neuromuscular blocking agent that acts as a competitive antagonist at nicotinic acetylcholine receptors of the motor endplate [1]. It is an intermediate-duration muscle relaxant with a clinical duration of approximately 25–40 minutes following a standard intubating dose of 0.08–0.1 mg/kg [2]. Unlike older long-acting agents such as pancuronium, vecuronium exhibits minimal cardiovascular effects and lacks significant histamine release, making it a widely used adjunct to general anesthesia for tracheal intubation and surgical muscle relaxation [3].

Why Vecuronium Bromide Cannot Be Interchanged with Other Neuromuscular Blockers Without Clinical Consequence


Neuromuscular blocking agents differ fundamentally in onset speed, duration of action, cardiovascular profile, histamine release potential, and elimination pathways. Substituting vecuronium with rocuronium may compromise hemodynamic stability, as rocuronium produces a 10–15% rise in mean arterial pressure and 5–10% rise in heart rate, whereas vecuronium exerts no significant cardiovascular effects [1]. Substituting with atracurium introduces a 52-fold greater histamine release risk [2]. Substituting with pancuronium extends recovery time threefold and introduces tachycardia [3]. Even among aminosteroids, these differences are clinically meaningful and dictate agent selection based on patient-specific risk factors.

Vecuronium Bromide Quantitative Differentiation Evidence: Comparator Data for Scientific Selection


Vecuronium vs. Rocuronium: Cardiovascular Stability in Hemodynamically Sensitive Patients

Vecuronium demonstrates superior cardiovascular stability compared to rocuronium. In a direct comparative study of 30 patients under steady-state propofol anesthesia, vecuronium produced no significant cardiovascular effects, whereas rocuronium caused a measurable rise in mean arterial pressure (10–15%) and a slight rise in heart rate (5–10%) [1]. This differential cardiovascular profile is consistent across multiple clinical studies and is a key discriminator for agent selection in patients with cardiovascular disease or hemodynamic instability.

cardiovascular stability hemodynamics aminosteroid comparison

Vecuronium vs. Atracurium: Minimal Histamine Release for Allergy-Prone Patients

Vecuronium exhibits negligible histamine release compared to atracurium. In a direct comparative study of cutaneous histamine release using equipotent neuromuscular blocking doses, vecuronium had a relative histamine-releasing ability of 1.1 compared to pancuronium (set at 1), whereas atracurium scored 52—approximately a 50-fold difference [1]. In a pediatric study evaluating equivalent bolus doses (vecuronium 0.12 mg/kg vs. atracurium 0.6 mg/kg), none of 10 patients receiving vecuronium had a significant increase in plasma histamine concentration, whereas 2 of 10 receiving atracurium had marked increases [2]. A separate in vivo/in vitro study confirmed that vecuronium did not release histamine at any concentration tested, while atracurium showed dose-related histamine release (P < 0.05) [3].

histamine release allergy anaphylaxis risk mast cell

Vecuronium vs. Pancuronium: Shorter Duration of Action for Intermediate Procedures

Vecuronium provides a significantly shorter duration of action and faster recovery compared to pancuronium. In a direct comparative study of 40 patients under halothane anesthesia, times to 90% recovery of twitch height following vecuronium 0.03 mg/kg and 0.057 mg/kg were 32.0 min and 44.9 min, respectively, compared with 72.9 min and 124.7 min following equipotent doses of pancuronium (0.042 mg/kg and 0.08 mg/kg) [1]. Recovery indices for vecuronium (10.0 min and 11.8 min) were approximately one-third of those for pancuronium (31.0 min and 46.9 min) [1]. In a separate three-way comparison under O2-N2O-enflurane anesthesia, vecuronium duration of action was 52±12 min, whereas pancuronium was 145±35 min—nearly three times longer [2].

duration of action recovery time pancuronium comparison halothane anesthesia

Vecuronium vs. Cisatracurium: Faster Onset and Greater Neostigmine Sensitivity in Outpatient Anesthesia

Vecuronium provides faster clinical onset and is more sensitive to neostigmine antagonism than cisatracurium. In a study of 120 patients under nitrous oxide/alfentanil/propofol anesthesia, the clinical onset of vecuronium without priming (2.8±0.8 min) was significantly faster than cisatracurium without priming (4.6±1.4 min) (P < 0.05) [1]. Furthermore, the dose of neostigmine required to achieve 50% assisted recovery of the train-of-four ratio at 5 min was significantly smaller in patients receiving vecuronium (29.1 µg/kg [95% CI: 17.9–55.3]) compared with cisatracurium (53.7 µg/kg [95% CI: 31.6–131.5]) (P < 0.05) [1].

onset time neostigmine reversal cisatracurium comparison outpatient anesthesia

Vecuronium vs. Rocuronium: Higher Potency Enables Lower Mass Dosing

Vecuronium is approximately 6–7 times more potent than rocuronium. A prospective, randomized clinical study determined the potency ratio of vecuronium:rocuronium as 1:7.2 based on cumulative dose-response curves [1]. The ED95 (dose required to produce 95% twitch depression) values reflect this potency difference: vecuronium ED95 is approximately 0.05–0.057 mg/kg [2], while rocuronium ED95 is approximately 0.3–0.35 mg/kg [3]. Consequently, achieving equipotent blockade requires a substantially higher mass dose of rocuronium (e.g., 0.6–0.9 mg/kg) compared to vecuronium (0.08–0.1 mg/kg).

potency ED95 dose-response rocuronium comparison molar potency

Vecuronium vs. Pipecuronium and Pancuronium: Intermediate Duration with Predictable Recovery

Vecuronium offers an intermediate duration profile with predictable recovery compared to longer-acting agents. In a three-way comparison, the recovery index of vecuronium (14.3±1.4 min) was approximately one-third that of pipecuronium (44.5±8.2 min) and pancuronium (41.3±4.2 min) [1]. Additionally, vecuronium shows less tendency toward cumulation than pipecuronium [2]. The duration of action for vecuronium (52±12 min) is approximately one-third that of pipecuronium (148±99 min) and pancuronium (145±35 min) at standard clinical doses [3].

recovery index pipecuronium comparison cumulation predictable offset

Vecuronium Bromide Evidence-Based Application Scenarios for Scientific and Clinical Procurement


Cardiovascularly Compromised Patients (CABG, Valve Surgery, Poor LV Function)

Vecuronium is preferentially selected for patients undergoing coronary artery bypass grafting (CABG), valve replacement, or those with poor left ventricular ejection fraction (<35%) due to its demonstrated lack of significant cardiovascular effects [11]. In contrast, rocuronium causes a 10–15% rise in mean arterial pressure and 5–10% rise in heart rate [8], while pancuronium induces significant tachycardia [9]. This hemodynamic neutrality makes vecuronium the safer choice in patients where blood pressure and heart rate stability are critical to avoiding perioperative myocardial ischemia.

Patients with Asthma, Atopy, or History of Allergic Reactions

Vecuronium is the neuromuscular blocker of choice in patients with asthma, atopy, or prior hypersensitivity to anesthetic agents due to its negligible histamine release profile [11]. Compared to atracurium, which has a 52-fold greater cutaneous histamine-releasing ability [8], vecuronium demonstrates no significant histamine release at any concentration tested [9]. This reduces the risk of intraoperative bronchospasm, hypotension, and anaphylactoid reactions that may complicate anesthetic management in susceptible patients.

Intermediate-Duration Surgical Procedures (1–2 Hours)

Vecuronium is optimized for surgical procedures of intermediate duration (e.g., laparoscopic cholecystectomy, ENT procedures, plastic surgery) where prolonged postoperative ventilation is undesirable [11]. Its clinical duration of 25–40 minutes at standard intubating doses [8] and recovery index of approximately 10–14 minutes [9] provide adequate intraoperative relaxation while enabling predictable reversal and timely extubation, reducing PACU length of stay compared to long-acting alternatives like pancuronium or pipecuronium [10].

Outpatient and Ambulatory Anesthesia Settings

Vecuronium offers favorable pharmacodynamics for outpatient surgery, with faster clinical onset (2.8±0.8 min) than cisatracurium (4.6±1.4 min) and greater sensitivity to neostigmine reversal (ED50 for 50% TOF recovery at 5 min: 29.1 µg/kg vs. 53.7 µg/kg for cisatracurium) [11]. This combination of rapid onset and efficient reversal supports efficient case turnover and faster patient discharge in ambulatory surgical centers, where minimizing recovery time is a key operational metric.

Technical Documentation Hub

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